

# What are the physicochemical properties of (-)-Lyoniresinol 9'-O-glucoside?

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## Compound of Interest

Compound Name: (-)-Lyoniresinol 9'-O-glucoside

Cat. No.: B058138

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## An In-depth Technical Guide to the Physicochemical Properties of (-)-Lyoniresinol 9'-O-glucoside

This technical guide provides a comprehensive overview of the physicochemical properties, experimental protocols, and related data for **(-)-Lyoniresinol 9'-O-glucoside**. The information is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

## Introduction

**(-)-Lyoniresinol 9'-O-glucoside** is a lignan glycoside, a class of naturally occurring polyphenols found in various plants. Lignans have attracted significant scientific interest due to their diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. This document focuses on the specific physicochemical characteristics of the (-)-enantiomer of Lyoniresinol 9'-O-glucoside.

## Physicochemical Properties

The fundamental physicochemical properties of **(-)-Lyoniresinol 9'-O-glucoside** are summarized in the table below. These properties are crucial for its identification, purification, and application in research and development.

| Property          | Value  | Source(s) |
|-------------------|--|-----------|
| Molecular Formula | C <sub>28</sub> H <sub>38</sub> O <sub>13</sub>  | [1]       |
| Molecular Weight  | 582.60 g/mol   | [1]       |
| Appearance        | Powder   | [1][2]    |
| Solubility        | Soluble in Dimethyl Sulfoxide (DMSO), Pyridine, Methanol, and Ethanol. The glycosidic moiety generally confers good water solubility.  | [2][3]    |
| Storage           | Should be protected from air and light and stored refrigerated or frozen (2-8 °C). For long-term storage, -20°C is recommended for the powder form, and -80°C for solutions. | [2][4]    |

Table 1: General Physicochemical Properties of (-)-Lyoniresinol 9'-O-glucoside

## Spectral Data

Spectroscopic data is essential for the structural elucidation and identification of (-)-Lyoniresinol 9'-O-glucoside.

| Spectral Data Type               | Observed Values/Characteristics  |
|----------------------------------|--|
| UV-Vis Spectroscopy              | While specific $\lambda_{\text{max}}$ values for the (-) enantiomer are not readily available, related lignan glycosides like Lyoniside exhibit absorption maxima characteristic of the aromatic rings in their structure.   |
| $^1\text{H}$ NMR Spectroscopy    | Detailed proton NMR data is required for full structural confirmation. While a database entry for the $^1\text{H}$ NMR spectrum of the related (+)-enantiomer exists, specific chemical shifts and coupling constants for the (-)-enantiomer are not detailed in the readily available literature. |
| $^{13}\text{C}$ NMR Spectroscopy | Carbon NMR data provides a detailed map of the carbon skeleton of the molecule and is crucial for unambiguous identification. Specific data for the (-)-enantiomer is not currently available in public databases.   |
| Optical Rotation                 | The specific rotation is a critical parameter to distinguish between enantiomers. A quantitative value for (-)-Lyoniresinol 9'-O-glucoside is not specified in the reviewed literature.  |

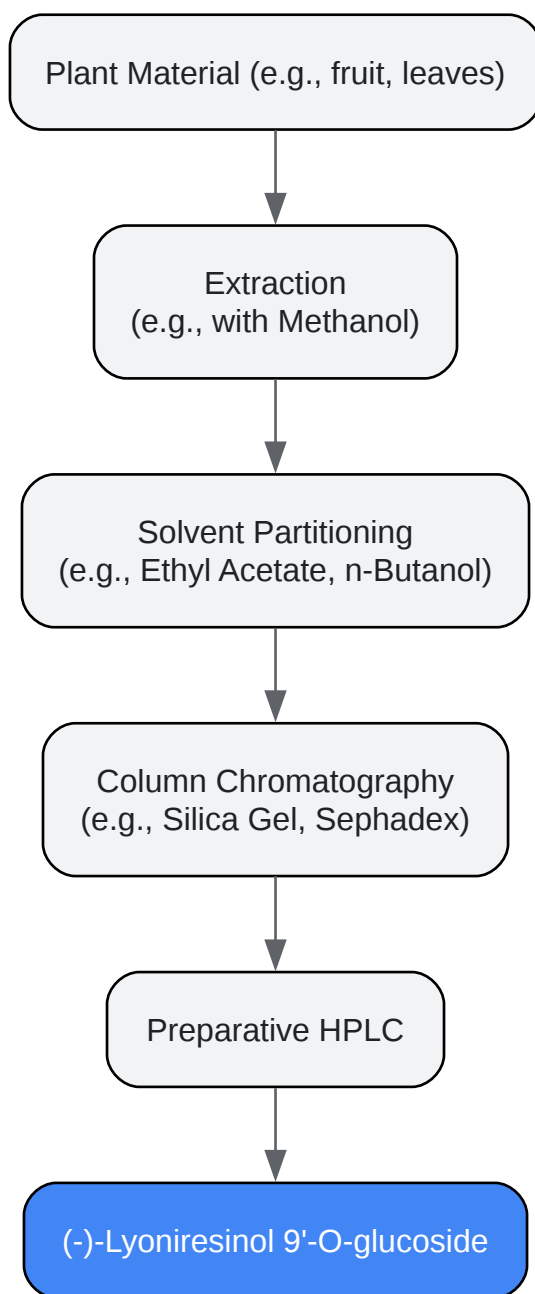
Table 2: Spectral Properties of (-)-Lyoniresinol 9'-O-glucoside

## Experimental Protocols

Detailed experimental methodologies are fundamental for the reproducibility of scientific findings. The following sections outline typical protocols for the isolation and biological evaluation of lignans like (-)-Lyoniresinol 9'-O-glucoside.

## Isolation and Purification of (-)-Lyoniresinol 9'-O-glucoside

**(-)-Lyoniresinol 9'-O-glucoside**, along with its (+)-enantiomer, has been isolated from the fresh sweet fruit of *Averrhoa carambola*[5]. A general workflow for the isolation of such compounds from a plant matrix is depicted below. This process typically involves extraction, partitioning, and chromatographic separation.



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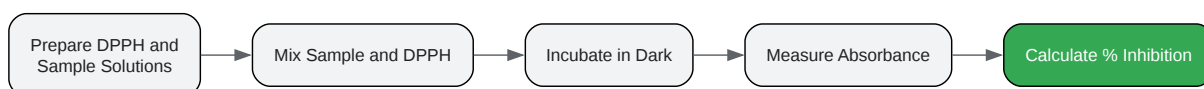
Caption: General workflow for the isolation of **(-)-Lyoniresinol 9'-O-glucoside**.

## Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

The antioxidant activity of **(-)-Lyoniresinol 9'-O-glucoside** can be evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. This method measures the ability of the compound to scavenge the stable DPPH free radical.

### Methodology:

- **Preparation of DPPH Solution:** A stock solution of DPPH (e.g., in methanol) is prepared to a specific concentration, resulting in an absorbance of approximately 1.0 at its maximum wavelength (around 517 nm).
- **Sample Preparation:** **(-)-Lyoniresinol 9'-O-glucoside** is dissolved in a suitable solvent (e.g., methanol) to prepare a series of dilutions.
- **Reaction:** The sample solutions are mixed with the DPPH solution and incubated in the dark for a specified period (e.g., 30 minutes).
- **Measurement:** The absorbance of the solutions is measured using a spectrophotometer at the  $\lambda_{\text{max}}$  of DPPH.
- **Calculation:** The percentage of DPPH radical scavenging activity is calculated using the formula:  $\% \text{ Inhibition} = [(\text{Abs\_control} - \text{Abs\_sample}) / \text{Abs\_control}] \times 100$  where Abs\_control is the absorbance of the DPPH solution without the sample, and Abs\_sample is the absorbance of the DPPH solution with the sample.



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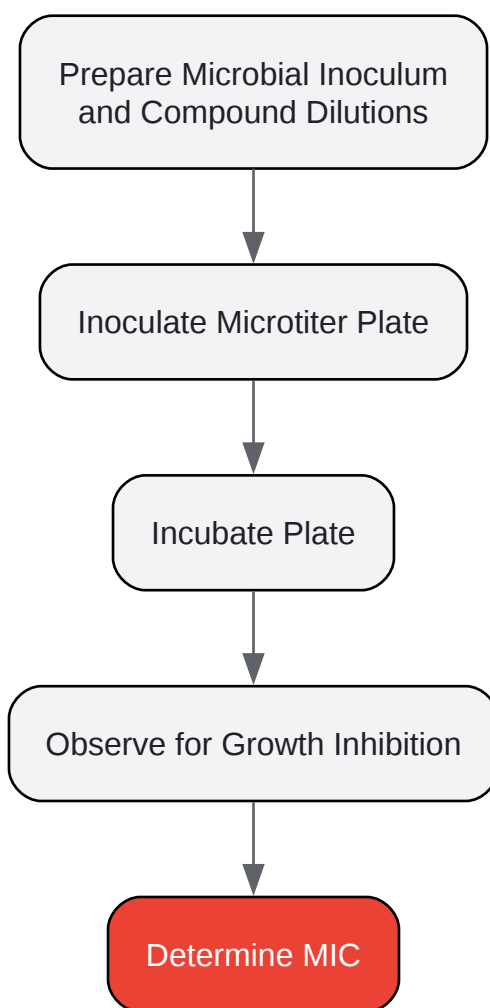
Caption: Workflow for the DPPH antioxidant assay.

## Antimicrobial Activity Assessment: Broth Microdilution Method

The antimicrobial properties of **(-)-Lyoniresinol 9'-O-glucoside** against various microorganisms can be determined using the broth microdilution method to find the Minimum Inhibitory Concentration (MIC).

### Methodology:

- **Preparation of Inoculum:** A standardized suspension of the test microorganism (e.g., bacteria or fungi) is prepared in a suitable broth medium.
- **Serial Dilution:** A two-fold serial dilution of **(-)-Lyoniresinol 9'-O-glucoside** is prepared in a 96-well microtiter plate containing the broth medium.
- **Inoculation:** Each well is inoculated with the standardized microbial suspension.
- **Incubation:** The microtiter plate is incubated under appropriate conditions (temperature and time) for the growth of the microorganism.
- **Determination of MIC:** The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.



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Caption: Workflow for the broth microdilution antimicrobial assay.

## Conclusion

This technical guide provides a summary of the currently available physicochemical data for **(-)-Lyoniresinol 9'-O-glucoside**. While fundamental properties such as molecular formula and weight are well-established, there is a need for more detailed, publicly available experimental data, particularly high-resolution NMR spectra, specific optical rotation, and a precise melting point. The provided experimental protocols offer a foundation for researchers working on the isolation and biological evaluation of this and related lignan glycosides. Further research into the specific biological activities and potential signaling pathways of **(-)-Lyoniresinol 9'-O-glucoside** is warranted to fully understand its therapeutic potential.

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